2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Description
The compound “2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide” is a complex organic molecule. It contains a methoxy group attached to a pyridine ring, which is further connected to a phenyl ring through an ether linkage. This phenyl ring is then linked to an acetamide group via another ether linkage .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a phenyl ring, an ether linkage, and an acetamide group. The methoxy group on the pyridine ring and the N-methyl group on the acetamide contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The ether and amide linkages could potentially be cleaved under acidic or basic conditions, and the pyridine ring might undergo electrophilic substitution reactions .Properties
IUPAC Name |
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-14(18)10-20-13-8-4-3-6-11(13)12-7-5-9-17-15(12)19-2/h3-9H,10H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJORBWVGSOROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1C2=C(N=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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